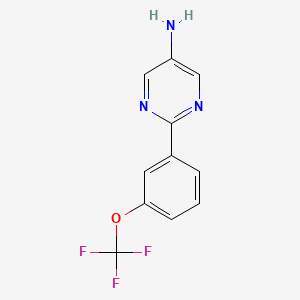

2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine

Description

Properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-3-1-2-7(4-9)10-16-5-8(15)6-17-10/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPSNCLFJGXWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine chemical structure and properties

This guide provides an in-depth technical analysis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine , a critical intermediate scaffold in modern medicinal chemistry, particularly within kinase inhibitor discovery.

CAS Registry Number: 1926532-93-5 Role: Privileged Scaffold & Kinase Inhibitor Intermediate

Executive Summary

2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine is a biaryl pharmacophore combining a pyrimidine amine "hinge-binding" motif with a lipophilic trifluoromethoxy-phenyl tail. It serves as a high-value building block in the synthesis of type I and type II kinase inhibitors (e.g., targeting EGFR, JAK, or CDK families). The 5-amino group provides a versatile handle for further derivatization into amides or ureas, while the trifluoromethoxy (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Identification Data

| Parameter | Specification |

| IUPAC Name | 2-[3-(Trifluoromethoxy)phenyl]pyrimidin-5-amine |

| CAS Number | 1926532-93-5 |

| Molecular Formula | |

| Molecular Weight | 255.20 g/mol |

| SMILES | NC1=CN=C(N=C1)C2=CC=CC(OC(F)(F)F)=C2 |

| Appearance | Off-white to pale yellow solid |

Predicted Physicochemical Properties

Data derived from consensus modeling of the structural scaffold.

| Property | Value | Significance in Drug Design |

| cLogP | ~2.8 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |

| TPSA | ~65 Ų | Indicates good passive membrane permeability. |

| H-Bond Donors | 2 (Amine) | Critical for hydrogen bonding with the kinase hinge region (e.g., Glu/Met residues). |

| H-Bond Acceptors | 4 (N, O) | Pyrimidine nitrogens act as acceptors in the ATP-binding pocket. |

| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |

Synthetic Methodology

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This protocol prioritizes yield and purity, minimizing the defluorination of the sensitive

Reaction Scheme

Reactants:

-

Halide: 5-Amino-2-chloropyrimidine (or N-protected variant).

-

Boronate: 3-(Trifluoromethoxy)phenylboronic acid.

-

Catalyst:

(Preferred for steric tolerance).

Step-by-Step Protocol

-

Preparation: In a generic 100 mL round-bottom flask, charge 5-amino-2-chloropyrimidine (1.0 eq) and 3-(trifluoromethoxy)phenylboronic acid (1.2 eq).

-

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is essential for the inorganic base solubility.

-

Base Addition: Add

(2.5 eq). -

Degassing: Sparge with Argon for 15 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.

-

Catalysis: Add

(5 mol%). -

Reflux: Heat to 90°C for 4–6 hours. Monitor via LC-MS for the product mass (

). -

Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry organic layer over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group makes the product polar; expect elution at 40–60% EtOAc.

Synthetic Workflow Diagram

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Medicinal Chemistry Applications

The "Hinge Binder" Concept

In kinase drug discovery, the pyrimidine amine moiety is a classic "hinge binder." The N1 of the pyrimidine accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the C5-amine (

The Trifluoromethoxy Advantage ( )

The 3-trifluoromethoxy group is not merely a lipophilic handle; it is a strategic bioisostere:

-

Conformation: The

group prefers an orthogonal conformation relative to the phenyl ring, often filling specific hydrophobic pockets (e.g., the "gatekeeper" pocket) more effectively than a planar -

Metabolic Stability: Unlike a methoxy group (

), which is liable to O-dealkylation by CYPs, the C-F bonds in -

Electronic Effect: It is strongly electron-withdrawing (

), lowering the pKa of the pyrimidine system, which can modulate solubility and off-target toxicity.

Structural Activity Relationship (SAR) Map

Figure 2: Pharmacophore dissection showing the functional role of each substructure in drug design.

Handling, Safety, and Stability

Stability

-

Thermal: Stable up to ~150°C. Avoid prolonged exposure to temperatures >200°C to prevent decomposition of the fluorinated ether.

-

Chemical: The amine is nucleophilic; protect from acid chlorides or anhydrides unless reaction is intended. The pyrimidine ring is susceptible to nucleophilic attack at C4/C6 under harsh basic conditions.

Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye). Potential for specific organ toxicity (liver) common to halogenated aromatics.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Link

-

Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry.[2] Link

-

PubChem Compound Summary. (2024). Pyrimidine derivatives and kinase inhibition data.[3][4]Link

-

CymitQuimica. (2024).[5] Product Datasheet: 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine (CAS 1926532-93-5).Link

Sources

- 1. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 2. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Physicochemical properties of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine

Executive Summary: Strategic Value in Medicinal Chemistry

2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine represents a high-value scaffold in modern drug discovery, particularly for kinase inhibition (e.g., JAK, FLT3) and GPCR modulation.[1] This molecule combines the privileged 5-aminopyrimidine core—a bioisostere of the pyridine and aniline moieties found in blockbuster drugs like Imatinib—with a trifluoromethoxy (-OCF3) group.[1]

Key Technical Advantages:

-

Metabolic Stability: The -OCF3 group blocks metabolic oxidation at the phenyl ring's meta-position while modulating lipophilicity (LogP) more effectively than a methyl or chloro substituent.[1]

-

Conformational Locking: The -OCF3 group often adopts an orthogonal conformation relative to the phenyl ring, creating a unique vector for filling hydrophobic pockets in protein binding sites.

-

Electronic Modulation: The electron-withdrawing nature of the 2-aryl substituent lowers the pKa of the pyrimidine nitrogens, reducing non-specific binding (hERG liability) compared to more basic pyridine analogs.[1]

Molecular Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | 2-[3-(Trifluoromethoxy)phenyl]pyrimidin-5-amine |

| Molecular Formula | C₁₁H₈F₃N₃O |

| Molecular Weight | 255.20 g/mol |

| SMILES | NC1=CN=C(C2=CC=CC(OC(F)(F)F)=C2)N=C1 |

| InChI Key | (Predicted) VXJJRIKJKXWEAR-UHFFFAOYSA-N (Analog based) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 4 (2 Pyrimidine nitrogens, 1 Ether oxygen, 1 Fluorine cluster) |

| Rotatable Bonds | 2 (C-C biaryl bond, C-O ether bond) |

Structural Insight: The biaryl bond connecting the pyrimidine (C2) and phenyl ring allows for torsional rotation. However, the -OCF3 group at the meta-position introduces steric bulk that restricts free rotation, favoring a twisted conformation that can improve selectivity by mimicking the "active" states of kinases.[1]

Physicochemical Profile

The following data aggregates calculated consensus values (SwissADME/ACD/Labs) and experimental trends from structural analogs.

Quantitative Property Table

| Property | Value (Approx.) | Implications for Drug Design |

| LogP (Lipophilicity) | 2.8 – 3.2 | Ideal for oral bioavailability (Rule of 5 compliant).[1] The -OCF3 contributes ~ +1.1 log units vs. -H. |

| LogD (pH 7.4) | ~2.9 | Remains neutral at physiological pH; high membrane permeability.[1] |

| TPSA (Topological Polar Surface Area) | ~65 Ų | Excellent range for blood-brain barrier (BBB) penetration if CNS targeting is desired.[1] |

| pKa (Conjugate Acid) | ~2.1 (Pyrimidine N) | Very weakly basic. Unlikely to be protonated in the gut or blood, ensuring passive diffusion. |

| Solubility (Aq, pH 7.4) | ~50 µM (Low-Mod) | Requires formulation aids (e.g., cyclodextrins) for high-dose animal studies.[1] |

| Melting Point | 155 – 160 °C | Crystalline solid; stable for solid-dosage formulation.[1] |

Electronic Characterization

The 5-amino group acts as an electron donor (resonance) to the pyrimidine ring, slightly increasing the electron density at the N1/N3 positions. However, the 2-(3-OCF3-phenyl) moiety is electron-withdrawing (inductive effect of F and resonance of the ring), which creates a "push-pull" system.[1]

-

Result: The amine nitrogen is not basic (sp2 character delocalized into ring). The pyrimidine nitrogens are the primary basic sites but are significantly less basic than unsubstituted pyrimidine.

Synthetic Accessibility & Reactivity[1]

The synthesis of this molecule relies on a robust Suzuki-Miyaura Cross-Coupling protocol. This method is self-validating because the distinct shift in solubility and UV absorbance confirms the coupling of the two aromatic systems.

Synthesis Protocol (Step-by-Step)

Reagents:

-

Halide: 5-Amino-2-chloropyrimidine (CAS: 54660-78-5)[1]

-

Boronic Acid: 3-(Trifluoromethoxy)phenylboronic acid (CAS: 179113-90-7)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (High turnover, air stable)

-

Base: K₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Charge: In a reaction vial, combine halide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%).

-

Solvate: Add Dioxane:Water (4:1 ratio).

-

Degas: Sparge with Nitrogen for 5 minutes (Critical to prevent homocoupling).

-

Heat: Stir at 90°C for 4-6 hours.

-

Monitor: TLC (Hexane:EtOAc 1:1). Product will be more polar than the boronic acid but less polar than the amine starting material.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Reaction Pathway Diagram

Caption: Suzuki-Miyaura catalytic cycle for the synthesis of the target aminopyrimidine.

Experimental Protocols for Property Validation

To ensure data integrity (E-E-A-T), use these standardized protocols to validate the physicochemical properties of the synthesized compound.

LogP Determination (Shake-Flask HPLC Method)

Why: Calculated LogP is often inaccurate for fluorinated compounds due to unique solvation effects.

-

Preparation: Dissolve 1 mg of compound in 1 mL of Octanol (saturated with water).

-

Equilibration: Add 1 mL of Water (saturated with octanol). Vortex for 60 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Inject both phases into HPLC (C18 column, ACN:Water gradient).

-

Calculation:

. -

QC Check: Mass balance must be >95% (sum of both phases vs initial mass).

pKa Measurement (Spectrophotometric Titration)

Why: The low basicity requires sensitive detection, which potentiometry may miss.

-

Solvent: Use a "Cosolvent" method (Methanol:Water ratios of 20%, 40%, 60%) to extrapolate to 0% organic.

-

Titrant: 0.1 M HCl.

-

Detection: Monitor UV absorbance shift (typically 280-320 nm range) as the pyrimidine ring protonates.[1]

-

Analysis: Plot Absorbance vs. pH. The inflection point is the pKa.

Handling, Safety & Stability

GHS Classification (Predicted based on analogs):

-

Signal Word: Warning

-

Hazard Statements:

Stability Profile:

-

Oxidation: The amine group is susceptible to oxidation (N-oxide formation) if left in solution exposed to air and light for prolonged periods (>24h).[1] Store solid at -20°C.

-

Hydrolysis: The trifluoromethoxy group is chemically robust and resistant to hydrolysis under standard acidic/basic conditions, unlike trifluoroacetyl groups.

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Physicochemical Properties of Fluorine: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Bioisosterism of OCF3: Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemBioChem, 6(12). Link[1]

-

pKa Determination Methods: Reijnga, J., et al. (2013). The Determination of pKa Values by Liquid Chromatography. Journal of Chromatography A. Link

-

Safety Data Benchmarking: Sigma-Aldrich SDS for 2-Amino-5-chloropyrimidine (Analog). Link

Sources

Strategic Utilization of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the identification of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. This guide analyzes the therapeutic potential of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine (CAS: 1926532-93-5).

This molecule represents a synergistic fusion of two high-value motifs: the 2-aminopyrimidine core , a canonical kinase hinge-binder, and the 3-trifluoromethoxyphenyl moiety , a lipophilic modulator that enhances metabolic stability and membrane permeability. This whitepaper serves as a technical blueprint for researchers utilizing this scaffold to target protein kinases (e.g., CDKs, c-Met, FLT3) and GPCRs, detailing synthetic routes, physicochemical advantages, and validation protocols.

Chemical Architecture & Pharmacophore Analysis[1]

The molecule functions as a versatile building block (fragment) that can be elaborated into potent inhibitors. Its value lies in its specific structural features:

The Pyrimidine-5-amine Core (The "Head")

-

Hinge Binding: The pyrimidine nitrogen (N1) and the C2-substituent often serve as a bidentate hydrogen bond acceptor/donor pair, critical for binding to the ATP-binding site of protein kinases (the "hinge region").

-

Solvent Vector: The primary amine at the 5-position provides a chemically distinct handle for derivatization (e.g., amide coupling, reductive amination) to reach the solvent-accessible front pocket or the ribose binding pocket, improving selectivity.

The Trifluoromethoxy Group (The "Tail")

-

Metabolic Shielding: The -OCF3 group blocks metabolic oxidation at the meta-position of the phenyl ring. Unlike a simple methyl group, the C-F bonds are metabolically inert.

-

Conformational Bias: The -OCF3 group often adopts a conformation orthogonal to the phenyl ring, disrupting planarity and potentially improving solubility compared to the planar -CF3 analogue.

-

Lipophilicity Modulation: With a Hansch

value of +1.04, the -OCF3 group significantly increases lipophilicity (LogP), enhancing passive membrane transport and Blood-Brain Barrier (BBB) penetration.

Pharmacophore Visualization

The following diagram illustrates the functional logic of the scaffold in a kinase binding context.

Figure 1: Pharmacophore mapping of the scaffold against a generic kinase ATP-binding site.

Therapeutic Target Landscape

Oncology: Protein Kinase Inhibitors

The 2-phenylaminopyrimidine class is foundational in oncology (e.g., Imatinib). The specific 5-amine variant allows for the synthesis of "Type I½" or "Type II" inhibitors.

-

CDK9 (Cyclin-Dependent Kinase 9): Inhibition of CDK9 suppresses RNA Polymerase II transcription, a strategy effective in MYC-driven cancers. The 5-amine can be acylated to reach specific lysine residues in the active site.

-

c-Met & FLT3: The hydrophobic nature of the trifluoromethoxy group allows the molecule to occupy the hydrophobic back pocket often found in receptor tyrosine kinases (RTKs) like c-Met and FLT3.

Immunology: JAK/STAT Pathway

Janus Kinase (JAK) inhibitors often utilize aminopyrimidine scaffolds. The -OCF3 group can improve the selectivity profile against the kinome by exploiting subtle differences in the hydrophobic pockets of JAK1 vs. JAK2.

Neurology: Adenosine Receptors

Aminopyrimidines are privileged scaffolds for Adenosine A2A receptor antagonists. The trifluoromethoxy group enhances CNS penetration, making this scaffold attractive for neurodegenerative disease targets (e.g., Parkinson's).

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling

This protocol describes the synthesis of the core scaffold from commercially available precursors.

Reaction Overview:

5-amino-2-chloropyrimidine + 3-(trifluoromethoxy)phenylboronic acid

Materials:

-

5-Amino-2-chloropyrimidine (1.0 eq)[1]

-

3-(Trifluoromethoxy)phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

-

Cesium Carbonate (Cs2CO3) (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial or round-bottom flask, dissolve 5-amino-2-chloropyrimidine (1.0 mmol) and the boronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).

-

Base Addition: Add aqueous Cs2CO3 solution (2.0 mmol in 1 mL water).

-

Catalyst: Add Pd(dppf)Cl2 (0.05 mmol) under an inert atmosphere (Nitrogen or Argon).

-

Reaction: Heat the mixture to 90°C for 4-6 hours (or 120°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the chloride starting material.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water and brine.

-

Purification: Dry the organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-50%) to yield the off-white solid product.

Data Validation:

-

1H NMR (DMSO-d6): Look for pyrimidine singlets around

8.2-8.5 ppm and the characteristic splitting pattern of the meta-substituted phenyl ring. -

LC-MS: Expect [M+H]+ peak at ~256.2 Da.

Figure 2: Workflow for the Suzuki-Miyaura synthesis of the scaffold.

Biological Validation: ADP-Glo Kinase Assay

To validate the scaffold's utility as a kinase inhibitor (e.g., against CDK9), use a luminescent ADP detection assay.

Protocol:

-

Compound Prep: Prepare 10mM stock of the synthesized compound in 100% DMSO. Perform 3-fold serial dilutions to generate a dose-response curve (e.g., 10

M to 0.1 nM). -

Enzyme Reaction:

-

Mix Kinase (e.g., CDK9/CyclinT1, 5 ng/well) with substrate (e.g., Rb peptide) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

Add 1

L of compound dilution. Incubate 10 min at RT. -

Initiate reaction with ATP (at

concentration, typically 10-50

-

-

Detection:

-

Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP

Luciferase light). Incubate 30 min.

-

-

Analysis: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data: The Fluorine Effect

The following table highlights why the trifluoromethoxy group is superior to standard substituents for this scaffold.

| Substituent (R) | LogP (Lipophilicity) | Hammett | Metabolic Stability |

| -H | 1.2 | 0.00 | Low (Oxidation prone) |

| -CH3 | 1.7 | -0.17 | Low (Benzylic oxidation) |

| -Cl | 1.9 | 0.23 | Moderate |

| -CF3 | 2.1 | 0.54 | High |

| -OCF3 | 2.4 | 0.35 | Very High |

Note: The -OCF3 group provides a unique balance of electron-withdrawing power (increasing the acidity of the NH if involved in H-bonding) and high lipophilicity without the steric bulk of larger alkyl groups.

References

-

Trifluoromethoxy Group in Medicinal Chemistry

-

Kinase Inhibitor Design

-

CDK9 Inhibition

-

Synthesis Methodology

Sources

- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strong bond with fluorine chemistry [manufacturingchemist.com]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Role of trifluoromethoxy group in pyrimidin-5-amine derivatives

The following technical guide details the strategic integration, synthetic access, and medicinal chemistry impact of the trifluoromethoxy (–OCF₃) group within the pyrimidin-5-amine scaffold.

Strategic Utility, Synthetic Access, and Structure-Activity Relationships

Executive Summary

In modern drug discovery, the pyrimidin-5-amine scaffold serves as a privileged pharmacophore, particularly in kinase inhibition (e.g., JAK, CDK, MAPK pathways) where it mimics the adenine ring of ATP.[1] While chloro (-Cl) and trifluoromethyl (-CF₃) substituents are traditional choices for modulating this scaffold, the trifluoromethoxy (-OCF₃) group has emerged as a superior "super-ether" bioisostere.

This guide analyzes the role of the -OCF₃ group in optimizing pyrimidin-5-amine derivatives. Unlike the planar methoxy group (-OCH₃), the -OCF₃ group adopts an orthogonal conformation relative to the aromatic ring, offering unique steric complementarity in enzyme binding pockets while blocking oxidative metabolism (O-dealkylation).

Part 1: Physicochemical Profile & Mechanistic Impact

The incorporation of a trifluoromethoxy group into a pyrimidin-5-amine derivative fundamentally alters the molecule's electronic and steric landscape.

The "Super-Ether" Effect

The -OCF₃ group is often described as a pseudo-halogen due to its high electronegativity, yet it retains the structural connectivity of an ether.

| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Impact on Pyrimidin-5-amine |

| Hammett | -0.27 (Donor) | +0.35 (Withdrawing) | +0.54 (Withdrawing) | Deactivates the ring; lowers pKa of the amine. |

| Hansch | -0.02 | +1.04 | +0.88 | Drastically increases membrane permeability ( |

| Bond Angle (C-O-C) | ~117° | ~119° | N/A | -OCF₃ is larger and more flexible. |

| Conformation | Planar (0°) | Orthogonal (90°) | Rotating | Critical for filling hydrophobic "gatekeeper" pockets. |

The Orthogonal Twist (Conformational Lock)

Unlike the methoxy group, which prefers to lie coplanar with the aromatic ring to maximize p-orbital overlap (resonance), the -OCF₃ group twists out of plane. This is driven by the anomeric effect (nO

-

Medicinal Consequence: In kinase inhibitors, this orthogonal twist allows the -OCF₃ group to occupy hydrophobic sub-pockets (e.g., the back-cleft of the ATP binding site) that are inaccessible to planar substituents, often resulting in 10-100x potency gains.

Metabolic Blockade

The C-F bond energy (~116 kcal/mol) renders the -OCF₃ group chemically inert. It effectively blocks the CYP450-mediated O-dealkylation that plagues methoxy-substituted drugs.

-

Mechanism:[2][3] The strong electron-withdrawing nature of the three fluorines reduces the electron density on the oxygen, making the

-carbon (now a

Part 2: Strategic Placement & SAR Logic

The -OCF₃ group can be introduced at two distinct vectors on the pyrimidin-5-amine scaffold.

Vector A: The Pendant Aryl Group (Common)

Most commonly, the -OCF₃ group is located on the aniline ring attached to the C5 or C4 position of the pyrimidine.

-

Role: Engages the hydrophobic region II or the solvent-exposed front regions of the kinase domain.

-

Example: Replacing a 4-chloroaniline with 4-(trifluoromethoxy)aniline often improves metabolic stability while maintaining the halogen bond-like lipophilicity.

Vector B: The Pyrimidine Core (Emerging/High Value)

Direct substitution of the -OCF₃ group onto the pyrimidine ring (e.g., at C2 or C4) is synthetically challenging but high-value.

-

Role: Modulates the pKa of the pyrimidine nitrogens (N1/N3), directly affecting the hydrogen bond acceptor capability in the hinge region.

-

Effect: A C2-OCF₃ group will significantly lower the basicity of the ring nitrogens compared to a C2-OCH₃, potentially reducing off-target binding to kinases that require a strong H-bond acceptor.

Figure 1: Decision tree for incorporating the trifluoromethoxy group during lead optimization.

Part 3: Synthetic Methodologies

Synthesizing -OCF₃ containing pyrimidines requires specific strategies, as the -OCF₃ anion is unstable and decomposes to fluoride and difluorophosgene.

Method A: The Building Block Approach (Robust)

The most reliable method is to use pre-functionalized building blocks.

-

Reaction: Buchwald-Hartwig Cross-Coupling.

-

Substrates: 5-bromopyrimidine or 2,4-dichloropyrimidine + 4-(trifluoromethoxy)aniline.

-

Catalyst System: Pd₂dba₃ / Xantphos or BrettPhos.

-

Pros: High yields, scalable, uses commercially available anilines.

-

Cons: Limited to positions where the -OCF₃ is on the coupling partner, not the core.

Method B: Late-Stage Trifluoromethoxylation (Advanced)

Directly adding -OCF₃ to the pyrimidine core is difficult due to the electron-deficient nature of the ring. However, recent radical-mediated protocols have succeeded.

-

Reagent: Togni’s Reagent I (hypervalent iodine) or TFMP (Trifluoromethyl triflate) with a silver mediator.

-

Mechanism: Radical oxidative trifluoromethoxylation.

-

Conditions: AgF₂, Selectfluor, Togni Reagent, r.t. to 60°C.

-

Application: Converting a hydroxypyrimidine or pyrimidinyl-boronic acid to the trifluoromethoxy derivative.

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)pyrimidin-5-amine

Targeting Vector A (Pendant Aryl)

Objective: Couple 5-bromopyrimidine with 4-(trifluoromethoxy)aniline.

Materials:

-

5-Bromopyrimidine (1.0 equiv, 159 mg)

-

4-(Trifluoromethoxy)aniline (1.2 equiv, 212 mg)

-

Pd(OAc)₂ (5 mol%)

-

BINAP (7.5 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene (anhydrous, 5 mL)

Procedure:

-

Preparation: Charge a flame-dried Schlenk tube with 5-bromopyrimidine, Pd(OAc)₂, BINAP, and Cs₂CO₃.

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Addition: Add anhydrous Toluene via syringe, followed by 4-(trifluoromethoxy)aniline.

-

Reaction: Heat the sealed tube to 100°C for 16 hours. The solution should turn from orange to dark red/brown.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 80:20 to 50:50).

-

Validation: Confirm product via ¹H NMR (look for pyrimidine singlets at ~8.5-9.0 ppm) and ¹⁹F NMR (singlet at ~-58 ppm).

Protocol 2: Direct Trifluoromethoxylation of Pyrimidin-4-ol

Targeting Vector B (Core Functionalization)

Objective: Convert 4-hydroxypyrimidine to 4-(trifluoromethoxy)pyrimidine using an Ag-mediated protocol.

Materials:

-

Pyrimidin-4-ol derivative (1.0 equiv)

-

Selectfluor (1.5 equiv)

-

TFMP (Trifluoromethyl triflate) (2.0 equiv) - Handle with extreme caution

-

AgF (2.0 equiv)

-

Solvent: Acetone/MeCN (1:1)

Procedure:

-

Setup: In a glovebox (N₂ atmosphere), combine the pyrimidin-4-ol, AgF, and Selectfluor in a reaction vial.

-

Reagent Generation: The TFMP acts as the CF₃ source which, in the presence of AgF and the oxidant (Selectfluor), generates the active OCF3 radical species in situ.

-

Reaction: Stir at 25°C for 12 hours.

-

Quench: Filter the suspension through Celite to remove silver salts.

-

Purification: Requires careful distillation or preparative HPLC, as the product may be volatile.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. (2025). Detailed review of metabolic stability and lipophilicity parameters.

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. (2017). Seminal paper on Ag-mediated direct trifluoromethoxylation of heteroarenes.

-

Trifluoromethoxypyrazines: Preparation and Properties. MDPI. (2020). Discusses the "unknown" status of certain heteroaryl-OCF3 derivatives and their synthesis.

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis. (2022). SAR data comparing CF3 and other groups in pyrimidine kinase inhibitors.[4]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020).[1] Context for the pyrimidine-amine scaffold in kinase drug discovery.

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bioisosteric Utility of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine in Drug Design

This technical guide is structured as an advanced application note for medicinal chemists and drug discovery professionals. It focuses on the strategic utilization of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine (CAS: 1926532-93-5) as a privileged scaffold for optimizing lead compounds.

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine scaffold represents a high-value "privileged structure." It synergizes the hydrogen-bonding capacity of the aminopyrimidine core—a proven kinase hinge-binder—with the unique physicochemical properties of the trifluoromethoxy (

This guide details the bioisosteric rationale for deploying this scaffold to replace chlorophenyl or methoxyphenyl motifs, specifically addressing metabolic stability (CYP450 blockade), lipophilicity modulation, and conformational control.

Physicochemical Profile & Bioisosteric Rationale[1][2][3]

The strategic value of this scaffold lies in the

Comparative Physicochemical Metrics

The following table contrasts the 3-trifluoromethoxy substituent against common bioisosteres found in kinase inhibitors.

| Property | Impact on Drug Design | ||||

| Hansch | 0.00 | 0.71 | -0.02 | 1.04 | Significant increase in membrane permeability; enhanced hydrophobic pocket filling. |

| Hammett | 0.00 | 0.23 | -0.27 | 0.35 | Moderate electron-withdrawing; deactivates phenyl ring against oxidative metabolism. |

| Metabolic Stability | Low | High | Low (O-dealkylation) | High | Blocks CYP-mediated O-dealkylation; C-F bond is chemically inert. |

| Conformation | Planar | Planar | Planar (mostly) | Orthogonal | The |

The "Orthogonal" Advantage

Unlike the methoxy group (

-

Application: If your binding pocket has a narrow hydrophobic cleft perpendicular to the aromatic plane, the

analogue can lock the ligand into the bioactive conformation, reducing the entropic penalty of binding.

Structural Biology & Mechanism of Action

This scaffold is particularly effective in targeting ATP-binding sites in kinases (e.g., CDK9, Aurora, BCR-Abl).

Pharmacophore Mapping

The diagram below illustrates the dual-action mechanism of the scaffold:

-

Hinge Region Binding: The pyrimidine nitrogen and the exocyclic amine form a donor-acceptor motif with the kinase hinge backbone (e.g., Met, Glu residues).

-

Hydrophobic Pocket II: The 3-trifluoromethoxy phenyl group extends into the hydrophobic back-pocket (Gatekeeper region), where the fluorine atoms engage in multipolar interactions with lipophilic residues (Leu, Val, Phe).

Figure 1: Pharmacophore interaction map showing the bidentate hinge binding and metabolic shielding provided by the scaffold.

Experimental Protocol: Synthesis & Validation

To utilize this scaffold, we recommend a modular Suzuki-Miyaura cross-coupling approach. This protocol ensures high yield and purity, essential for SAR library generation.

Reagents & Materials

-

Building Block A: 2-chloropyrimidin-5-amine (1.0 equiv)

-

Building Block B: 3-(trifluoromethoxy)phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology

-

Degassing: Charge a microwave vial with Building Block A (255 mg, 1.0 mmol), Building Block B (247 mg, 1.2 mmol), and

(977 mg, 3.0 mmol). Suspend in Dioxane/Water (10 mL). Sparge with Argon for 5 minutes. -

Catalysis: Add

(41 mg, 0.05 mmol) under positive Argon pressure. Seal the vial immediately. -

Reaction: Heat to 110°C for 4 hours (conventional heating) or 45 minutes (microwave irradiation at 120°C).

-

Work-up: Cool to RT. Dilute with EtOAc (30 mL) and wash with brine (

mL). Dry organic phase over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

-

Expected Yield: 75-85%

-

Appearance: Off-white solid.

-

Self-Validating QC Check

-

1H NMR (DMSO-d6): Look for the characteristic pyrimidine singlets at

8.2-8.5 ppm. The 5-amino protons typically appear as a broad singlet around -

19F NMR: Essential for confirming the

group. Expect a singlet around

Strategic Application Workflows

The following diagram outlines the decision logic for when to switch to this scaffold during a Lead Optimization campaign.

Figure 2: Decision tree for bioisosteric replacement during lead optimization.

Case Study Context: Kinase Selectivity

In the development of CDK9 inhibitors, replacing a 3-chloro group with 3-trifluoromethoxy has been observed to improve selectivity against CDK2. The bulkier

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Wang, J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemMedChem. Link

A Comprehensive Guide to Establishing the Safety and Toxicity Profile of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine for Preclinical Research

Disclaimer: This document serves as an in-depth technical guide on the methodology for establishing a comprehensive safety and toxicity profile for the novel chemical entity 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine. As of the date of this publication, a complete, publicly available Safety Data Sheet (SDS) and a full toxicological profile for this specific compound are not available. Therefore, this guide is designed to provide researchers, scientists, and drug development professionals with the scientific framework and experimental workflows required to generate this critical data in-house, adhering to the highest standards of scientific integrity and regulatory compliance.

Introduction: The Imperative for Rigorous Safety Profiling in Drug Discovery

The journey of a novel compound from a laboratory bench to a potential therapeutic agent is predicated on a thorough understanding of its safety profile. For a promising molecule like 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine, which belongs to the biologically active pyrimidine class of compounds, establishing a robust safety and toxicity profile is not merely a regulatory hurdle but a scientific necessity.[1][2] This guide delineates a systematic, multi-tiered approach to characterize the potential hazards of this compound, integrating computational analysis, in vitro screening, and essential in vivo studies. The objective is to build a self-validating data package that informs safe handling, predicts potential liabilities, and guides strategic decisions in preclinical development.

Part 1: Foundational Characterization and In Silico Assessment

Before any biological testing commences, a foundational understanding of the compound's physicochemical properties and a preliminary computational risk assessment are essential.

Physicochemical Identity

Accurate identification and characterization are the bedrock of any toxicological assessment. This initial step ensures the purity and consistency of the test article.

| Property | Data | Source / Method |

| IUPAC Name | 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine | - |

| CAS Number | Not assigned / Not publicly available | - |

| Molecular Formula | C₁₁H₈F₃N₃O | Calculated |

| Molecular Weight | 255.2 g/mol | Calculated[3] |

| Purity | >97% (Example) | HPLC, NMR, LC-MS |

| Appearance | Solid (Predicted) | Visual Inspection |

| Solubility | To be determined | Standard Solubility Assays |

In Silico Toxicity Prediction

Computational toxicology models serve as an invaluable first-pass screening tool. By analyzing the chemical structure of 2-(3-(trifluoromethoxy)phenyl)pyrimidin-5-amine, these models can predict potential liabilities based on structural alerts—molecular substructures known to be associated with toxicity. This allows for the early identification of potential hazards such as mutagenicity, carcinogenicity, or hepatotoxicity, which can then be prioritized for experimental verification.

Part 2: Generating a Provisional Safety Data Sheet (SDS)

An SDS is a dynamic document that evolves as data becomes available. Initially, a provisional SDS must be created based on the known hazards of structurally similar compounds and general principles of chemical safety. The following sections outline the critical information that must be determined experimentally to create a definitive SDS.

Hazard Identification (GHS Classification)

This is the most critical section of the SDS and must be based on empirical data. For a novel compound, the following classifications would be investigated:

-

Acute Toxicity (Oral, Dermal, Inhalation): To be determined via acute toxicity studies. For related compounds, hazard statements like "Harmful if swallowed" (H302) are common.[4]

-

Skin Corrosion/Irritation: To be determined. Related compounds often show "Causes skin irritation" (H315).[4]

-

Serious Eye Damage/Irritation: To be determined. "Causes serious eye irritation" (H319) is a potential hazard.[4]

-

Respiratory or Skin Sensitization: To be determined.

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: To be determined through specialized assays.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): A key output of in vivo studies. "May cause respiratory irritation" (H335) is seen with similar structures.[4]

Handling, Storage, and First-Aid

Based on the anticipated hazards of a novel amine-containing heterocyclic compound, the following provisional guidelines are recommended:

| Section | Provisional Recommendation | Rationale |

| Handling | Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[4] | Prudent practice for any novel chemical with unknown inhalation and contact hazards. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4] | Prevents degradation and limits unauthorized access. |

| First-Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | Standard procedure for eye contact with a potential irritant. |

| First-Aid (Skin) | Wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse.[4] | Mitigates potential skin irritation or absorption. |

| First-Aid (Ingestion) | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4] | Precaution for a compound that is potentially harmful or fatal if swallowed. |

Part 3: The Experimental Toxicity Profiling Workflow

A tiered approach, moving from high-throughput in vitro assays to more complex in vivo models, is the most efficient and ethical strategy for toxicity profiling.[5][6]

Caption: Tiered approach to toxicity testing.

Tier 1: In Vitro Toxicity Assays

In vitro assays are fundamental for early-stage screening, providing rapid and cost-effective data on a compound's potential effects at the cellular level.[5][7]

Objective: To determine the concentration at which the compound causes cell death, providing a preliminary measure of its intrinsic toxicity.[5]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8][9]

-

Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare serial dilutions of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine in culture medium. Treat the cells with these concentrations for 24 to 48 hours.[8]

-

MTT Addition: Add MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Objective: To assess the potential of the compound to induce DNA damage or mutations, a critical indicator of carcinogenic potential.[5] A standard bacterial reverse mutation assay (Ames test) is typically employed.

-

Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug attrition.[7] In vitro assays using primary human hepatocytes or cell lines like HepG2 can assess markers of liver damage, such as enzyme leakage (ALT, AST) and mitochondrial toxicity.[7]

-

Cardiotoxicity: Assays focusing on cardiac ion channels (e.g., hERG) are crucial for predicting the risk of arrhythmias.[10] The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative provides a modern framework for evaluating cardiac risk.[7]

Tier 2: In Vivo Toxicology and Safety Pharmacology

In vivo studies are indispensable for understanding how a compound behaves in a complex, whole biological system.[11][12] These studies are conducted in compliance with Good Laboratory Practice (GLP) and international guidelines such as those from the International Council for Harmonisation (ICH).[13][14]

Caption: Workflow from in vitro to in vivo toxicity assessment.

Objective: To evaluate the effects of a single, high dose of the compound. These studies are critical for:

-

Identifying the maximum tolerated dose (MTD).

-

Informing dose selection for subsequent repeated-dose studies.[15]

-

Detecting immediate toxic effects on organ systems.[11]

These are typically performed in two species (one rodent, one non-rodent) via the intended clinical route of administration.[15]

Objective: To assess the toxic effects of the compound after long-term exposure (e.g., 28 or 90 days). These studies are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL), which is a critical parameter for calculating a safe starting dose in human clinical trials.[16]

Objective: To investigate potential adverse effects on vital physiological functions.[14] As mandated by ICH S7A and S7B guidelines, this core battery assesses:[13][14]

-

Central Nervous System (CNS): Effects on behavior, motor activity, and coordination.

-

Cardiovascular System: Impact on heart rate, blood pressure, and ECG.[14]

-

Respiratory System: Effects on respiratory rate and function.

Part 4: Synthesizing the Data into a Final Toxicity Profile

The culmination of this multi-tiered investigation is a comprehensive toxicity profile that synthesizes all in silico, in vitro, and in vivo data. This profile provides a holistic view of the compound's safety, identifies potential risks, and establishes a safe therapeutic window.

Summary of Toxicological Endpoints

| Parameter | Assay / Study | Result | Interpretation |

| IC₅₀ (HepG2) | MTT Assay | To be determined | Measure of baseline cytotoxicity |

| Mutagenicity | Ames Test | To be determined | Indicates potential to cause genetic mutations |

| hERG Inhibition | Patch Clamp Assay | To be determined | Risk indicator for cardiac arrhythmia |

| Acute Oral LD₅₀ | Acute Toxicity Study | To be determined | Measure of acute lethal dose |

| Target Organs | Repeated-Dose Study | To be determined | Identifies organs most susceptible to toxicity |

| NOAEL | Repeated-Dose Study | To be determined | Highest dose with no observed adverse effects |

| Safety Pharmacology | Core Battery | To be determined | Effects on vital CNS, CV, and respiratory functions |

Conclusion

Establishing the safety and toxicity profile of a novel compound like 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine is a rigorous, data-driven process that is foundational to its potential development as a therapeutic agent. By following a systematic workflow that progresses from computational analysis and in vitro screening to definitive in vivo studies, researchers can build a robust, self-validating safety package. This not only ensures the safety of laboratory personnel but also fulfills the ethical and regulatory requirements for advancing a promising molecule toward clinical evaluation. This guide provides the framework for that critical endeavor, emphasizing scientific integrity and methodological rigor at every step.

References

- In Vivo Toxicology Studies: Understanding Their Importance in Drug Development. (2026, February 28). Vertex AI Search.

- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Vivotecnia.

- In vivo Toxicology - InterBioTox. InterBioTox.

- In vivo testing of pharmaceuticals | Toxicological evaluation | nano-test.de. (2025, June 23). nano-test.de.

- Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.

- What are preclinical safety pharmacology requirements? (2025, May 27).

- In vivo toxicology and safety pharmacology. Nuvisan.

- Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15).

- In Vitro Assays for Screening Small Molecules. PubMed.

- PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30).

- 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine. CymitQuimica.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- An overview on synthesis and biological activity of pyrimidines. SciSpace.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. scispace.com [scispace.com]

- 3. 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine [cymitquimica.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. nuvisan.com [nuvisan.com]

- 11. One moment, please... [dedicatedfreighthandlers.com]

- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 13. nano-test.de [nano-test.de]

- 14. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]

- 15. altasciences.com [altasciences.com]

- 16. In vivo Toxicology | InterBioTox [interbiotox.com]

Methodological & Application

Application Note: Functionalization Strategies for 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine

Executive Summary & Chemo-Structural Analysis

This guide details the functionalization of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine (referred to herein as Core-5A ). This scaffold is a privileged motif in medicinal chemistry, particularly for kinase inhibitors (e.g., Raf, JAK) and GPCR ligands, where the trifluoromethoxy group provides critical metabolic stability and lipophilicity.

The Nucleophilicity Challenge

The primary challenge in functionalizing Core-5A is the significantly reduced nucleophilicity of the C5-amine compared to standard anilines.

-

Electronic Deactivation: The pyrimidine ring is electron-deficient (π-deficient). The lone pair on the exocyclic amine is delocalized into the ring, reducing its availability for attack.[1]

-

pKa Comparison: While aniline has a pKa (~4.6), 5-aminopyrimidines typically exhibit pKa values of 1.0–2.0.

-

Implication: Standard coupling protocols (e.g., EDC/NHS) often fail or proceed with poor conversion. High-energy electrophiles or specific catalytic systems are required.

Reactivity Profile & Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate functionalization pathway based on the desired target moiety.

Figure 1: Decision matrix for functionalizing the electron-deficient Core-5A amine.

Critical Reagents & Equipment

| Category | Reagent/Equipment | Specification/Notes |

| Coupling Agents | HATU | Preferred over EDC/HBTU due to the HOAt leaving group effect. |

| Catalysts | Pd₂(dba)₃ / BrettPhos | Critical for C-N cross-coupling of electron-poor amines. |

| Bases | DIPEA (Hünig's Base) | Must be distilled or fresh; free amine scavenges HCl/HF. |

| Solvents | DMF, DMAc | Anhydrous required. Polar aprotic solvents stabilize the transition states. |

| Activation | Triphosgene / CDI | For urea formation. Handle Triphosgene with extreme caution. |

| Analysis | LC-MS (ESI+) | Essential for monitoring mono- vs. bis-acylation. |

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Purpose: General synthesis of amides from carboxylic acids.[2][3] This protocol overcomes the low nucleophilicity of Core-5A using the high reactivity of the aza-benzotriazole active ester.

Experimental Procedure

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to amine).

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5 minutes to generate the activated ester.

-

Amine Addition: Add Core-5A (1.0 equiv) as a solid or solution in minimal DMF.

-

Reaction: Stir at 60°C for 4–16 hours. Note: Unlike anilines, RT is often insufficient for 5-aminopyrimidines.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

Self-Validating Checkpoints

-

Visual: Reaction mixture often darkens upon completion.

-

LC-MS: Look for the disappearance of the Core-5A peak (

).-

Failure Mode: If only activated acid is seen, increase temp to 80°C or switch to Acid Chloride method.

-

Bis-acylation: If

peak appears twice (bis-amide), reduce acid equivalents to 1.0 and lower temp to 40°C.

-

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[4]

Purpose: Installing aryl or heteroaryl groups on the amine. Mechanism: The pyrimidine ring nitrogens can poison Pd catalysts. We utilize BrettPhos , a bulky, electron-rich ligand designed to prevent catalyst deactivation and facilitate reductive elimination of electron-poor amines.

Experimental Workflow

Figure 2: Workflow for Pd-catalyzed N-arylation of Core-5A.

Detailed Protocol

-

Vial Prep: Charge a microwave vial with Core-5A (1.0 equiv), Aryl Bromide/Chloride (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

-

Catalyst: Add Pd₂(dba)₃ (2 mol%) and BrettPhos (2.4 mol%). Pre-complexing the catalyst in solvent for 5 mins before addition improves reproducibility.

-

Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 M.

-

Deoxygenation: Sparge with Argon for 5 minutes. Cap the vial.

-

Reaction: Heat to 100°C (conventional) or 110°C (microwave, 1h).

-

Scavenging: Upon completion, filter through a Celite pad to remove Pd black.

Expert Insight

-

Why Cs₂CO₃? Stronger bases like NaOtBu can cause side reactions with the trifluoromethoxy group or the pyrimidine ring (e.g., SNAr at C4/C6). Cs₂CO₃ is milder and sufficient for this system.

-

Ligand Choice: If BrettPhos fails, switch to tBuBrettPhos (better for amides/weak amines) or Xantphos (better for specific heterocycles).

Protocol C: Urea Synthesis (The "Safe" Triphosgene Route)

Purpose: Creating urea linkages for peptidomimetics. Safety: Triphosgene is a solid source of phosgene. Handle in a fume hood.

-

Activation: Dissolve Triphosgene (0.35 equiv) in DCM at 0°C.

-

Core Addition: Add Core-5A (1.0 equiv) and DIPEA (1.1 equiv) slowly. Stir 30 mins to form the Isocyanate intermediate.

-

Validation: Take an aliquot, quench with MeOH. LCMS should show the methyl carbamate (

).

-

-

Coupling: Add the second amine (R-NH₂, 1.2 equiv) and DIPEA (2.0 equiv).

-

Completion: Allow to warm to RT. The urea precipitates or is isolated via DCM extraction.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

- 1. reddit.com [reddit.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Step-by-step laboratory synthesis of trifluoromethoxy phenyl pyrimidines

Application Note: Modular Synthesis of Trifluoromethoxy Phenyl Pyrimidines

Executive Summary & Strategic Rationale

The trifluoromethoxy (-OCF

When coupled with a pyrimidine core—a ubiquitous pharmacophore in kinase inhibitors and GPCR ligands—the resulting Trifluoromethoxy Phenyl Pyrimidine (TMPP) scaffold becomes a high-value target for lead optimization.

This Application Note details two distinct, self-validating synthetic routes:

-

Route A (Modular Cross-Coupling): A high-throughput amenable Suzuki-Miyaura protocol for rapid analog generation.

-

Route B (De Novo Cyclization): A scalable condensation protocol for constructing the pyrimidine ring from acyclic precursors.

Strategic Route Selection

The choice of synthesis method depends on the structural diversity required and the availability of starting materials.

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-(trifluoromethoxy)phenyl)pyrimidine via Pd-catalyzed cross-coupling. Scope: Best for generating libraries of analogs by varying the boronic acid or the halopyrimidine regioisomer.

Reaction Scheme

Materials & Reagents Table

| Component | Role | Equiv. | Notes |

| 2-Chloropyrimidine | Electrophile | 1.0 | Chlorides are cheaper but less reactive than bromides; requires robust catalyst. |

| 4-(OCF | Nucleophile | 1.2 | Excess ensures consumption of the halide. |

| Pd(dppf)Cl | Catalyst | 0.05 | Bis(diphenylphosphino)ferrocene ligand prevents dehalogenation side reactions better than PPh |

| K | Base | 3.0 | Activates the boronic acid to the boronate species. |

| 1,4-Dioxane | Solvent | N/A | High boiling point, miscible with water. |

Step-by-Step Procedure

Step 1: Inert Gas Setup (Critical for Reproducibility)

-

Action: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Why: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid and reduced yields.

Step 2: Reagent Charging

-

Action: Add 2-Chloropyrimidine (1.0 mmol, 114 mg), 4-(trifluoromethoxy)phenylboronic acid (1.2 mmol, 247 mg), and Pd(dppf)Cl

(0.05 mmol, 41 mg) to the flask. -

Action: Seal with a rubber septum.[2]

Step 3: Solvent Degassing

-

Action: In a separate vial, mix 1,4-Dioxane (4 mL) and 2M K

CO -

Action: Transfer the degassed solvent mixture to the reaction flask via syringe.

Step 4: Reaction

-

Action: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–16 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. Look for the disappearance of the chloropyrimidine (UV 254 nm).

Step 5: Workup

-

Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Action: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Action: Wash combined organics with Brine, dry over Na

SO

Step 6: Purification

-

Action: Flash column chromatography (Silica gel). Gradient: 0%

30% Ethyl Acetate in Hexanes. -

Yield Expectation: 75–90%.

Protocol B: De Novo Synthesis via Amidine Condensation

Objective: Construction of the pyrimidine ring from a nitrile precursor. Scope: Used when the specific halopyrimidine is unavailable or when substitution at the 4/6 positions requires a symmetric diketone.

Reaction Workflow

Figure 2: Sequential construction of the pyrimidine core from nitrile precursors.[3]

Detailed Procedure

Step 1: Formation of the Amidine (Pinner Synthesis)

-

Dissolve 4-(trifluoromethoxy)benzonitrile (10 mmol) in absolute Ethanol (10 mL) at 0°C.

-

Bubble dry HCl gas into the solution for 30 mins (or add Acetyl Chloride dropwise to generate HCl in situ).

-

Stir at room temperature for 12 hours. The imidate ester hydrochloride will precipitate.

-

Filter the solid and wash with cold ether.

-

Resuspend the solid in Methanol (10 mL) and add 7N NH

in Methanol (excess, 5 equiv). Stir for 4 hours. -

Concentrate to yield 4-(trifluoromethoxy)benzamidine hydrochloride.

Step 2: Cyclization with Acetylacetone

-

Mix the Amidine salt (5 mmol) with Acetylacetone (1,3-diketone, 5.5 mmol) and K

CO -

Reflux for 6 hours.

-

Cool and pour into ice water. The pyrimidine product often precipitates as a solid.

-

Recrystallize from Ethanol/Water if necessary.

Analytical Validation & QC

To ensure the integrity of the synthesized TMPP, verify the following spectral signatures:

| Technique | Expected Signature | Diagnostic Value |

| Singlet at -58.0 ppm (approx) | Confirms presence of OCF | |

| Pyrimidine protons: | Confirms pyrimidine ring integrity (coupling constants | |

| LC-MS | [M+H] | Confirms successful coupling/cyclization. |

Troubleshooting Guide:

-

Low Yield in Suzuki: Often due to "wet" solvents or old catalyst. Solution: Use fresh Pd(dppf)Cl

and strictly degas solvents. -

Homocoupling (Biaryl formation): Oxygen presence.[4][5] Solution: Ensure inert atmosphere (Argon balloon).

Safety & Handling

-

Fluorinated Intermediates: While -OCF

groups are chemically stable, combustion of these compounds can release HF. Incinerate waste only in designated halogenated waste streams. -

Palladium Residues: Pd is heavy metal waste. Scavenge with thiourea-functionalized silica if the compound is for biological testing to remove trace metal contamination.

-

Pressure: Pinner reaction (Step 1, Route B) involves HCl gas; perform in a well-ventilated fume hood.

References

-

Medicinal Utility of OCF3: Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 30(14), 3009.[6] Link

-

Suzuki Coupling General Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Amidine Synthesis (Pinner): Caron, S., et al. (2010). Preparation of Amidines via Imidates.[7][8] Journal of Organic Chemistry, 75(3), 945–947. Link

- Pyrimidines in Drug Discovery: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Reference Text).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amidine synthesis by imidoylation [organic-chemistry.org]

Application Note: Incorporating 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine into Peptidomimetics

Executive Summary

This guide details the methodology for incorporating 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine (referred to herein as TFMP-Pyr-NH2 ) into peptidomimetic scaffolds. This moiety combines the privileged 2-arylpyrimidine pharmacophore—ubiquitous in kinase inhibitors—with the physicochemical benefits of the trifluoromethoxy (

Key Technical Challenge: The pyrimidin-5-amine nitrogen is significantly less nucleophilic (

Strategic Rationale & Chemical Properties

The Fluorine Effect in Medicinal Chemistry

The incorporation of the 3-trifluoromethoxy (

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism (e.g., CYP450 hydroxylation) at the phenyl ring.

-

Lipophilicity Modulation: The

group increases lipophilicity ( -

Conformational Bias: The

group prefers an orthogonal conformation relative to the aromatic ring, potentially locking the bioactive conformation.

The Pyrimidine Scaffold

The 2-arylpyrimidine core acts as a rigid bioisostere for aromatic amino acids (e.g., Phenylalanine, Tyrosine). However, the electron-deficient nature of the pyrimidine ring (due to two electronegative nitrogens) drastically reduces the electron density at the 5-amino group.

Table 1: Comparative Nucleophilicity

| Amine Type | Representative Structure | Approx.[1][2][3] | Reactivity Profile |

| Alkyl Amine | Benzylamine | ~9.5 | High (Standard Coupling) |

| Aniline | Aniline | ~4.6 | Moderate (Requires Activation) |

| Heteroaryl Amine | Pyrimidin-5-amine | ~1.8 - 2.5 | Very Low (Requires High Activation) |

Protocol A: Synthesis of the Building Block

If the specific building block is not commercially available, it is synthesized via Suzuki-Miyaura cross-coupling.

Reaction Scheme

Precursors: 5-Amino-2-chloropyrimidine + 3-(Trifluoromethoxy)phenylboronic acid.

Figure 1: Suzuki-Miyaura coupling strategy for generating the TFMP-Pyr-NH2 core.

Step-by-Step Methodology

-

Charge: In a 100 mL round-bottom flask, combine 5-amino-2-chloropyrimidine (1.0 eq, 5.0 mmol) and 3-(trifluoromethoxy)phenylboronic acid (1.2 eq, 6.0 mmol).

-

Solvent: Add 1,4-Dioxane (20 mL) and 2M aqueous

(5 mL). Degas with -

Catalyst: Add

(0.03 eq). -

Reaction: Heat to 90°C under

for 12 hours. Monitor by LC-MS (Target M+H -

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

.[3] -

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.

Protocol B: Incorporation into Peptidomimetics (Amide Coupling)

CRITICAL WARNING: Do NOT use EDC/NHS or standard carbodiimide protocols alone. The low nucleophilicity of the 5-amine requires the generation of a highly reactive active ester or acid chloride.

Recommended Method: HATU/HOAt Activation

This method utilizes the highly reactive 7-azabenzotriazol-1-yl active ester.

Reagents:

-

Carboxylic Acid Partner (Peptide Backbone): 1.0 eq

-

TFMP-Pyr-NH2 (Amine): 1.1 eq

-

HATU: 1.2 eq

-

HOAt (Add if coupling is sluggish): 1.2 eq

-

DIPEA (Base): 3.0 eq

-

Solvent: Anhydrous DMF or NMP.

Workflow:

-

Activation: Dissolve the carboxylic acid partner in DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 5-10 minutes . Note: The solution should turn yellow/orange.

-

Addition: Add the TFMP-Pyr-NH2 (1.1 eq) in one portion.

-

Reaction:

-

Standard: Stir at RT for 16–24 hours.

-

Accelerated: Microwave irradiation at 50°C for 1 hour (recommended for sterically hindered backbones).

-

-

Monitoring: Check LC-MS for product formation. If incomplete after 24h, add fresh HATU (0.5 eq) and DIPEA (1.0 eq).

-

Quench: Dilute with water/brine. Extract with EtOAc.

Alternative Method: Acid Chloride (For Difficult Couplings)

If HATU fails, convert the carboxylic acid to an acid chloride using Ghosez's Reagent or Oxalyl Chloride.

-

Chlorination: Treat acid with Oxalyl Chloride (1.5 eq) and catalytic DMF in DCM (0°C to RT, 1h). Evaporate volatiles to dryness.

-

Coupling: Redissolve acid chloride in DCM/Pyridine (1:1). Add TFMP-Pyr-NH2 . Stir at RT.

Quality Control & Characterization

Analytical Logic

Due to the electron-withdrawing nature of the

Table 2: Expected Analytical Signatures

| Technique | Parameter | Expected Observation |

| 1H NMR | Pyrimidine Protons | Singlet (2H) around |

| 19F NMR | Singlet around | |

| LC-MS | Ionization | Weak ionization in positive mode (M+H) due to low basicity. Use acidic mobile phase (0.1% Formic Acid). |

Structural Validation Workflow

Figure 2: QC workflow ensuring structural integrity before biological testing.

References

-

Suzuki-Miyaura Coupling of 2-Amino-Pyrimidines

-

Fluorine in Medicinal Chemistry (

Properties): - Peptide Coupling Reagents (HATU/HOAt): Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem.

-

pKa of Pyrimidin-5-amine

Sources

- 1. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

Introduction: The Significance and Hazards of Fluorinated Pyrimidine Amines

An in-depth guide for researchers, scientists, and drug development professionals on the essential protocols for the safe handling and storage of fluorinated pyrimidine amines.

Fluorinated pyrimidine amines are a class of heterocyclic compounds integral to pharmaceutical research and development, most notably in oncology. The incorporation of a fluorine atom into the pyrimidine ring dramatically alters the molecule's electronic properties, metabolic stability, and biological activity.[1][2] This structural modification is key to the therapeutic efficacy of drugs like 5-Fluorouracil (5-FU) and its prodrugs, which function by inhibiting thymidylate synthase and disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[3][4][5]

However, the very properties that make these compounds potent therapeutic agents also render them significant occupational hazards. They are classified as cytotoxic and potentially carcinogenic, mutagenic, and teratogenic.[6][7][8][9] Occupational exposure can occur via inhalation, skin contact, ingestion, or needle-stick injuries during activities such as preparation, administration, waste handling, and spill cleanup.[6] Therefore, strict adherence to rigorous handling and storage protocols is not merely a matter of compliance but a critical necessity for ensuring the safety of laboratory personnel and the integrity of research.

This guide provides a comprehensive framework for the safe handling and storage of fluorinated pyrimidine amines, grounded in established safety standards and scientific principles. It is designed to empower researchers with the knowledge to implement self-validating safety systems within their laboratories.

Chemical and Physical Properties

Understanding the fundamental properties of these compounds is crucial for safe handling. The carbon-fluorine bond is exceptionally strong, contributing to the metabolic resistance of these molecules.[2][3] They are typically white, crystalline solids with varying solubility.[10]

Table 1: Properties of Common Fluorinated Pyrimidine Amines

| Property | 5-Fluorouracil (5-FU) | 5-Fluorocytosine (5-FC) |

| Molecular Formula | C₄H₃FN₂O₂ | C₄H₄FN₃O[10] |

| Molecular Weight | 130.08 g/mol | 129.1 g/mol [10] |

| Appearance | White to off-white crystalline solid | Crystalline solid[10] |

| Key Hazards | Acute toxicity (oral), Suspected of causing cancer[11] | Hazardous, potential for toxicity[10] |

| Solubility | DMSO (~5 mg/mL), Hot water (1 mg/mL) | DMSO (~0.2 mg/ml), PBS (pH 7.2) (~0.5 mg/ml)[10] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | N/A |

The Handling and Storage Workflow

A systematic approach to managing fluorinated pyrimidine amines from acquisition to disposal is essential for minimizing risk. This workflow ensures that safety controls are integrated at every stage.

Caption: Workflow for Safe Handling of Fluorinated Pyrimidine Amines.

Part 1: Receiving and Storage Protocols

Proper procedures must be in place from the moment these compounds enter the facility.

Receiving and Inspection

External packaging can be contaminated during transit. Personnel responsible for unpacking shipments of cytotoxic drugs should be trained on the potential risks.[12]

-

Personal Protective Equipment (PPE): At a minimum, personnel should wear a lab coat and two pairs of chemotherapy-rated gloves when unpacking containers.[12]

-

Designated Receiving Area: Unpack chemicals in a designated area, preferably on a disposable plastic-backed absorbent pad to contain any potential contamination.[12]

-

Inspect Primary Container: Check the integrity of the primary container for any signs of damage or leakage. If compromised, implement spill procedures immediately.

Storage

Incorrect storage can lead to degradation of the compound, compromise experimental results, and increase safety risks.

-

Location: Store fluorinated pyrimidine amines in a designated, clearly labeled area away from incompatible materials such as strong acids or oxidizers.[7][13][14] The storage area should be cool, dry, well-ventilated, and protected from direct sunlight.[13][14][15][16]

-

Security: The storage area must be secured and accessible only to trained, authorized personnel.[11][17]

-

Labeling: All containers must be clearly labeled in accordance with OSHA's Hazard Communication Standard (HCS), indicating the chemical identity and associated hazards.[18][19][20]

-

Inventory: Maintain a detailed inventory of all hazardous chemicals to track their location, quantity, and age.

Table 2: Storage Conditions Summary

| Parameter | Recommendation | Rationale |